molecular formula C8H5F3N2O B14855142 6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine CAS No. 1060802-94-9

6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B14855142
CAS No.: 1060802-94-9
M. Wt: 202.13 g/mol
InChI Key: YODOXRPDNQKPHA-UHFFFAOYSA-N
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Description

6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring and a trifluoromethoxy group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that modify the compound’s biological activity .

Mechanism of Action

The mechanism of action of 6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the development of compounds with specific biological activities .

Properties

CAS No.

1060802-94-9

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-2-1-5-3-4-12-7(5)13-6/h1-4H,(H,12,13)

InChI Key

YODOXRPDNQKPHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=CN2)OC(F)(F)F

Origin of Product

United States

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